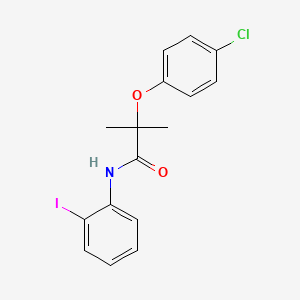
N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
Descripción general
Descripción
N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide, also known as DPNB, is a chemical compound that has gained significant attention in scientific research for its potential pharmacological properties. DPNB is a pyrazole-based compound that has been synthesized using various methods.
Mecanismo De Acción
N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide exerts its pharmacological effects by acting as a selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been shown to have significant anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has several advantages for lab experiments, including its selective COX-2 inhibition, which reduces the risk of gastrointestinal side effects associated with non-selective COX inhibitors. However, N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has some limitations, including its low solubility in water, which makes it difficult to administer orally. It also has a short half-life, which requires frequent dosing.
Direcciones Futuras
There are several future directions for N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide research, including its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide, as well as its potential side effects and toxicity. Additionally, the development of more efficient synthesis methods and formulation strategies could improve the therapeutic potential of N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide.
Conclusion
In conclusion, N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is a pyrazole-based compound that has gained significant attention in scientific research for its potential pharmacological properties. It exerts its effects by acting as a selective COX-2 inhibitor, reducing inflammation, pain, and fever. N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has several advantages for lab experiments, including its selective COX-2 inhibition, but also has some limitations, including its low solubility in water and short half-life. Further research is needed to investigate the potential therapeutic applications of N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide and to develop more efficient synthesis methods and formulation strategies.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been extensively studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(4-nitropyrazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-11-5-6-12(2)14(8-11)17-15(20)4-3-7-18-10-13(9-16-18)19(21)22/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKOCJRFWFQJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B3606150.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B3606153.png)
![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,5-dimethylbenzamide](/img/structure/B3606164.png)
![3-bromo-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3606177.png)
![2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3606182.png)
![N~1~-(3-acetylphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3606191.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3606214.png)

![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B3606234.png)
![5-[4-(diethylamino)benzylidene]-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3606237.png)
![4-{[4-(1-piperidinylsulfonyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B3606246.png)
![N-(2,4-dimethoxyphenyl)-5-[(2-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3606251.png)

